Ethanamine;1,3,5-trinitrobenzene

Description

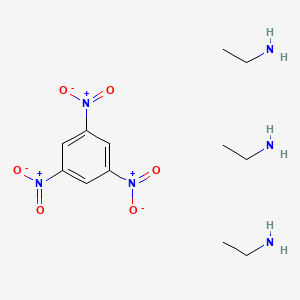

1,3,5-Trinitrobenzene (TNB), CAS 99-35-4, is a symmetric nitroaromatic compound with the molecular formula C₆H₃N₃O₆ and a molar mass of 213.10 g/mol . It is one of three trinitrobenzene isomers, distinguished by its fully symmetric substitution pattern (nitro groups at the 1, 3, and 5 positions of the benzene ring). TNB is primarily used in explosives research due to its high detonation velocity (~7,350 m/s) and serves as a surrogate for other nitroaromatic compounds in environmental and toxicological studies .

Properties

CAS No. |

56270-19-0 |

|---|---|

Molecular Formula |

C12H24N6O6 |

Molecular Weight |

348.36 g/mol |

IUPAC Name |

ethanamine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C6H3N3O6.3C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3/h1-3H;3*2-3H2,1H3 |

InChI Key |

LCIKVCHEWVKLHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN.CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

1,3,5-Trinitrobenzene can be synthesized through several methods:

Nitration of m-dinitrobenzene: This involves the nitration of m-dinitrobenzene using a mixture of nitric and sulfuric acids.

Decarboxylation of 2,4,6-trinitrobenzoic acid: This method involves heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate.

Industrial Production: The industrial method involves the nitration of 1,3,5-trichlorobenzene to produce 1,3,5-trichloro-2,4,6-trinitrobenzene, which is then reacted with ammonia in a toluene medium.

Chemical Reactions Analysis

1,3,5-Trinitrobenzene undergoes various chemical reactions:

Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.

Charge-transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.

Substitution Reactions: Reactions with primary aliphatic alcohols can lead to the substitution of the nitro group or the generation of σ H-complexes.

Scientific Research Applications

Based on the search results, here's what is known about 1,3,5-Trinitrobenzene and its applications:

General Information

1,3,5-Trinitrobenzene, also known as TNB, is one of three isomers of trinitrobenzene, possessing the chemical formula C6H3(NO2)3 . It appears as a pale yellow solid and is known for being a highly explosive compound . Often, trinitrobenzene is wetted with at least 30% water .

Synthesis and Reactions

1,3,5-Trinitrobenzene is produced through the decarboxylation of 2,4,6-trinitrobenzoic acid . It can form charge-transfer complexes with electron-rich arenes . The reduction of 1,3,5-trinitrobenzene results in 1,3,5-triaminobenzene, which is a precursor to phloroglucinol .

Uses and applications

- Explosives: 1,3,5-Trinitrobenzene is primarily used as a high explosive in both commercial mining and military applications . It is more explosive than TNT but also more expensive .

- Precursor for TATB: 1,3,5-Trinitrobenzene can be used as a starting material to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) . TATB is an insensitive energetic material with military applications, such as warhead fuzes and plastic bonded explosive compositions .

- Other applications: Trinitrobenzene has been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds .

Production of TATB from 1,3,5-Trinitrobenzene

TATB can be synthesized from 1,3,5-trinitrobenzene, though other starting materials can be used, such as 1,3,5-trichlorobenzene, 3,5-dichloroanisole, picramide, or phloroglucinol . Methods of producing TATB involve dissolving a 1,3,5-trialkoxy-2,4,6-trinitrobenzene compound in a solvent, such as N-methylpyrrolidinone, and reacting it with an aminating agent . The reaction can take approximately 2 to 8 hours . After cooling the product mixture, water may be added, the aqueous layer removed, and the solid material filtered to yield TATB as a yellow crystalline product . The TATB can then be washed and dried . This process can yield TATB at a rate of greater than 65% based on the 1,3,5-trialkoxy-2,4,6-trinitrobenzene compound .

Mechanism of Action

The mechanism of action of 1,3,5-trinitrobenzene involves its high explosiveness due to the presence of three nitro groups, which release a significant amount of energy upon decomposition. The compound forms charge-transfer complexes with electron-rich arenes and undergoes reduction to form 1,3,5-triaminobenzene . The initial decomposition mechanism of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, involves dehydration reactions forming mono- and di-furazans .

Comparison with Similar Compounds

Structural and Molecular Properties

TNB is compared to other nitroaromatic explosives, including 2,4,6-trinitrotoluene (TNT), 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), and 2,4,6-trinitrophenol (TNP, picric acid). Key molecular differences include functional groups (e.g., amino groups in TATB) and substitution patterns, which critically influence stability and sensitivity.

Table 1: Molecular Properties of TNB and Related Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Symmetry |

|---|---|---|---|---|

| 1,3,5-TNB | C₆H₃N₃O₆ | 213.10 | Nitro (-NO₂) | Fully symmetric |

| TNT | C₇H₅N₃O₆ | 227.13 | Nitro, methyl (-CH₃) | Asymmetric |

| TATB | C₆H₆N₆O₆ | 258.15 | Nitro, amino (-NH₂) | Partially symmetric |

| TNP (Picric Acid) | C₆H₃N₃O₇ | 229.10 | Nitro, hydroxyl (-OH) | Asymmetric |

Thermal Stability and Sensitivity

- TNB : Decomposes at ~240°C . Its symmetric structure reduces intramolecular strain, but it remains more sensitive to shock and friction than TATB.

- TATB: Exhibits exceptional thermal stability (decomposition >330°C) due to hydrogen bonding between amino and nitro groups, making it ideal for insensitive munitions .

- TNT : Less stable than TNB (melts at 80°C, detonates at 240°C) and moderately sensitive to impact .

- TNP : Highly sensitive in its dry form due to acidic hydroxyl groups, posing storage risks .

Table 2: Stability and Sensitivity Data

| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Application |

|---|---|---|---|---|

| TNB | ~240 | 5–7 | 120–150 | Explosive research, environmental surrogacy |

| TATB | >330 | >50 | >360 | Insensitive munitions |

| TNT | 240 | 15 | 353 | Military explosives |

| TNP | 300 (deflagrates) | 3–5 | 100–120 | Historical explosives, dye production |

Toxicity and Environmental Impact

- Its solvation free energy in water is -5.2 kcal/mol, indicating moderate hydrophobicity .

- TNT: More toxic than TNB (rodent LD₅₀ ~700 mg/kg) with documented hepatotoxic and carcinogenic effects .

- TNP : Causes severe skin irritation and chronic kidney damage .

Q & A

Q. What analytical methods are recommended for detecting 1,3,5-trinitrobenzene (TNB) in environmental samples?

Q. What thermodynamic properties of TNB are critical for safe laboratory handling?

Key properties include its melting point (122–123°C), vapor pressure (0.0025 mmHg at 25°C), and decomposition temperature (>250°C). These data inform storage conditions (cool, dry environments) and safety protocols to prevent accidental detonation during heating or grinding .

Q. How can researchers validate the purity of synthesized TNB?

Recrystallization in dimethylformamide (DMF) or ionic liquid co-solvent systems (e.g., 3-ethyl-1-methylimidazolium acetate with DMSO) is effective for purification. Post-recrystallization analysis should include differential scanning calorimetry (DSC) to confirm melting behavior and high-performance liquid chromatography (HPLC) to quantify residual solvents .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations inform the design of TNB-based cocrystal explosives?

MD simulations using the COMPASS force field in an NPT ensemble predict intermolecular interactions in TNB cocrystals (e.g., TNT/TNB). These models optimize crystal packing to reduce sensitivity while maintaining detonation velocity (e.g., 7,350 m/s for TNT/TNB vs. 6,900 m/s for pure TNT) .

Q. What strategies resolve discrepancies in reported thermodynamic data for TNB?

Cross-validation using modern calorimetry (e.g., DSC) and comparison with historical datasets (e.g., Lebedeva 1971 vs. Badoche 1939) can identify systematic errors. Statistical outlier analysis (Grubbs’ test) and quantum mechanical calculations (DFT) further reconcile conflicting vapor pressure or enthalpy values .

Q. What are the challenges in developing biomarkers for TNB exposure in biological systems?

Q. How does TNB’s environmental persistence impact remediation strategy design?

Methodological Considerations

- Experimental Design for Thermal Stability Studies : Use accelerating rate calorimetry (ARC) to measure self-heating rates under adiabatic conditions, critical for assessing TNB’s stability in long-term storage .

Data Gaps and Future Directions

- Computational Toxicology : Develop QSAR models to predict TNB’s ecotoxicological endpoints, leveraging existing data on structurally similar nitroaromatics .

- Cocrystal Engineering : Explore TNB’s compatibility with non-energetic coformers (e.g., polymers) to enhance thermal stability without compromising performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.